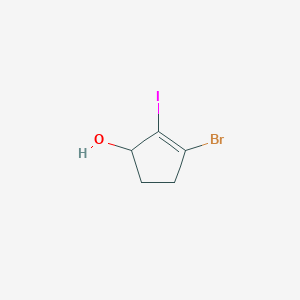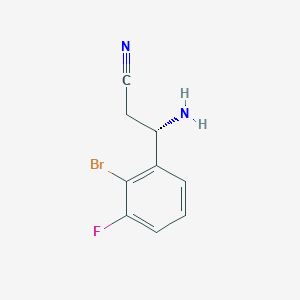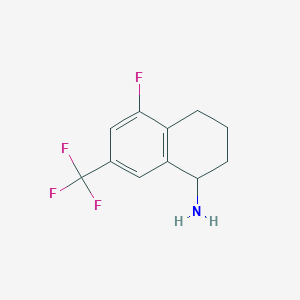![molecular formula C9H13Cl2F3N2 B13053561 (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the reduction of 3’-(trifluoromethyl)acetophenone using a carbonyl reductase enzyme. This biocatalytic process can be enhanced by the addition of surfactants and natural deep eutectic solvents (NADES) to improve the efficiency and yield of the reaction . The optimal conditions for this reduction include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using recombinant Escherichia coli cells expressing the carbonyl reductase gene. The addition of surfactants such as Tween-20 and NADES like choline chloride: lysine (ChCl:Lys) significantly enhances the catalytic efficiency, leading to higher yields .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like trifluoromethyl phenyl sulfone can be used for substitution reactions under visible light irradiation.
Major Products Formed
The major products formed from these reactions include oximes, reduced amine derivatives, and substituted trifluoromethyl compounds .
Aplicaciones Científicas De Investigación
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol: This compound shares a similar structure but differs in the presence of a hydroxyl group instead of an amine group.
Trifluoromethyl phenyl sulfone: This compound is used in substitution reactions and has similar trifluoromethyl functionality.
α-trifluoromethylstyrenes: These compounds are versatile intermediates in organic synthesis and share the trifluoromethyl group.
Uniqueness
(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is unique due to its combination of a trifluoromethyl group and an ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H13Cl2F3N2 |
|---|---|
Peso molecular |
277.11 g/mol |
Nombre IUPAC |
(1R)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
Clave InChI |
GYOXAZWKTLQFCB-JZGIKJSDSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CN)N.Cl.Cl |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-((3AR,5S,6AR)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)propanoate](/img/structure/B13053492.png)
![(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053505.png)






![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)



